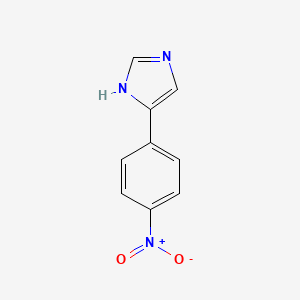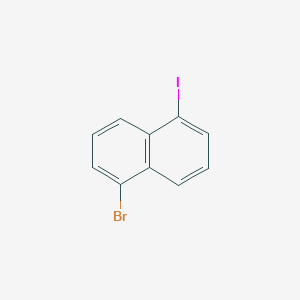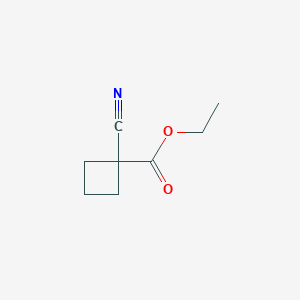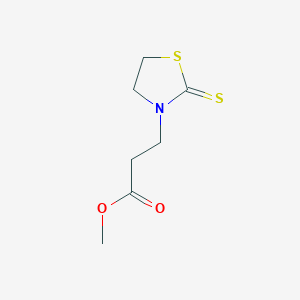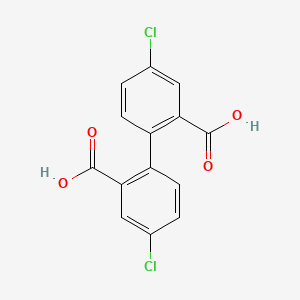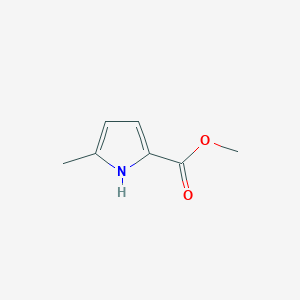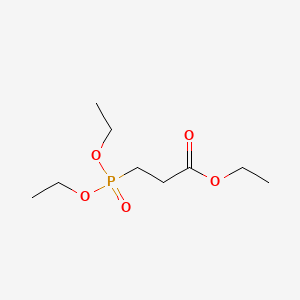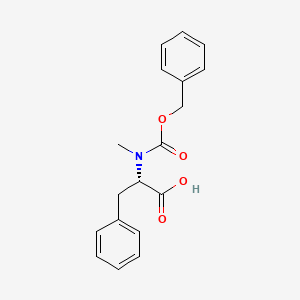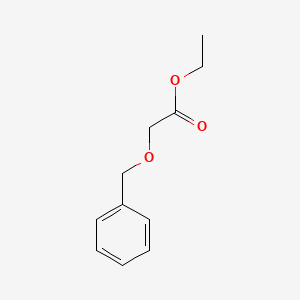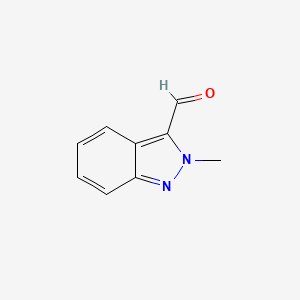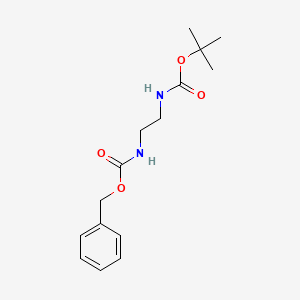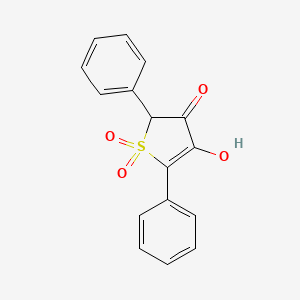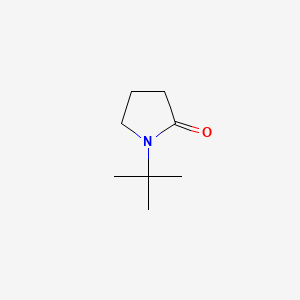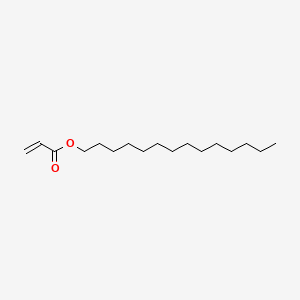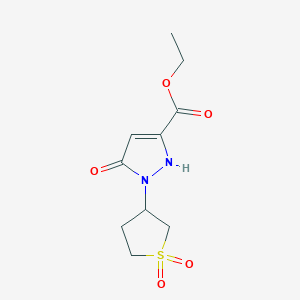
ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxo-1H-pyrazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxo-1H-pyrazole-5-carboxylate, also known as EDOTPC, is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in the synthesis of various organic compounds and has been found to have several biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
-
Synthesis of Potassium (1,1-Dioxothiolan-3-yl)-dithiocarbamate
- Application : This compound is of potential interest in applications such as pesticides and antioxidants .
- Method : The synthesis of this compound is based on the interaction between the corresponding amine and CS2 in the presence of strong base . Solutions of 3-amino-thiolane and KOH are simultaneously added to solution of CS2 in ethanol .
- Results : The final product precipitates as white crystals .
-
Exploiting Poly(ethylene glycol) as a Matrix for Liquid-Phase Organic Synthesis
- Application : This study details the development and application of a poly (ethylene glycol) bound triarylphosphine reagent and the optimization of a liquid-phase Stille cross-coupling reaction .
- Method : A solution of the ozonide of 1,2-dihydronaphthalene was prepared as described in standard procedure A. PEG-PPh3 2 was added in one portion and the resulting solution was allowed to warm to room temperature and stirred for 2 h .
- Results : The study resulted in the generation of a small library of biaryl, heterobiaryl and styryl derivatives in high yields and purity .
-
S-(1,1-dioxothiolan-3-yl) ethanethioate (Disulfiram)
- Application : This medication is used to treat alcoholism by causing unpleasant effects when alcohol is consumed.
- Method : The specific method of application or experimental procedures for this compound is not provided in the source.
- Results : The results or outcomes obtained from the use of this compound are not provided in the source.
- Methyl 2-(1,1-dioxothiolan-3-yl)acetate
- Application : This compound is used in the synthesis of other organic compounds .
- Method : The specific method of application or experimental procedures for this compound is not provided in the source .
- Results : The results or outcomes obtained from the use of this compound are not provided in the source .
-
Synthesis of Potassium (1,1-Dioxothiolan-3-yl)-dithiocarbamate
- Application : This compound is of potential interest in applications such as pesticides and antioxidants . In particular, potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate is an effective fungicide with selective action .
- Method : The synthesis of this compound is based on the interaction between the corresponding amine and CS2 in the presence of strong base . Solutions of 3-amino-thiolane and KOH are simultaneously added to solution of CS2 in ethanol .
- Results : The final product precipitates as white crystals .
-
2-(1,1-dioxothiolan-3-yl)ethanamine;hydrochloride
- Application : This compound is used in the synthesis of other organic compounds .
- Method : The specific method of application or experimental procedures for this compound is not provided in the source .
- Results : The results or outcomes obtained from the use of this compound are not provided in the source .
Eigenschaften
CAS-Nummer |
51986-04-0 |
|---|---|
Produktname |
ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxo-1H-pyrazole-5-carboxylate |
Molekularformel |
C10H14N2O5S |
Molekulargewicht |
274.3 g/mol |
IUPAC-Name |
ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxo-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C10H14N2O5S/c1-2-17-10(14)8-5-9(13)12(11-8)7-3-4-18(15,16)6-7/h5,7,11H,2-4,6H2,1H3 |
InChI-Schlüssel |
GZTLJCPVJKMPGR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=O)N(N1)C2CCS(=O)(=O)C2 |
Kanonische SMILES |
CCOC(=O)C1=CC(=O)N(N1)C2CCS(=O)(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



